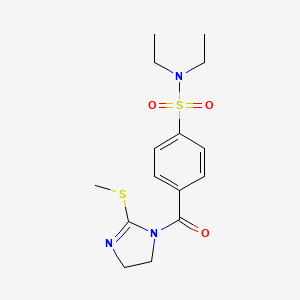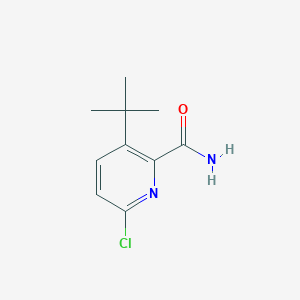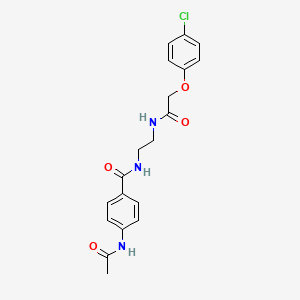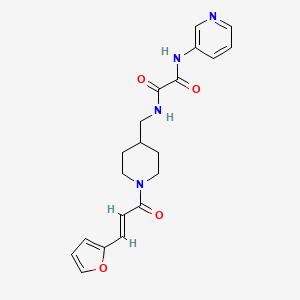![molecular formula C18H13BrClN5O B3012113 6-(4-bromobenzyl)-3-(3-chloro-4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one CAS No. 888426-90-2](/img/structure/B3012113.png)
6-(4-bromobenzyl)-3-(3-chloro-4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "6-(4-bromobenzyl)-3-(3-chloro-4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one" is a derivative of the triazolopyrimidinone family, which is a class of heterocyclic compounds that have garnered interest due to their diverse biological activities and potential pharmaceutical applications. The structure of this compound suggests that it may possess interesting chemical and biological properties, as it contains multiple substituents that could interact with various biological targets.
Synthesis Analysis
The synthesis of triazolopyrimidinone derivatives typically involves the cyclization of hydrazino pyrimidines with various aldehydes or halides. For instance, the synthesis of 8-bromo-7-chloro[1,2,4]triazolo[4,3-c]pyrimidines has been achieved through bromine-mediated oxidative cyclization of aldehyde-derived hydrazones . Although the exact synthesis of the compound is not detailed in the provided papers, it is likely that a similar synthetic strategy could be employed, possibly involving a halogen-mediated cyclization step followed by specific substitutions at the appropriate positions on the pyrimidine ring.
Molecular Structure Analysis
The molecular structure of triazolopyrimidinones can be confirmed using techniques such as single-crystal X-ray analysis, as demonstrated for related compounds . The presence of bromo and chloro substituents on the aromatic rings in the compound suggests potential sites for further chemical modifications, such as cross-coupling reactions . The stability of the compound could be influenced by the substitution pattern, as unsubstituted triazolopyrimidines are prone to ring isomerization, while substituted analogs are more stable .
Chemical Reactions Analysis
Triazolopyrimidinones with halogen functionalities are versatile intermediates for chemical diversification. They can undergo palladium-catalyzed Kumada cross-couplings and Buchwald–Hartwig amination, as well as direct aromatic substitution . These reactions allow for the introduction of various functional groups, which can significantly alter the chemical and biological properties of the compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of triazolopyrimidinones, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of halogen atoms and other substituents can affect these properties. For example, the C-5-substituted analogues of triazolopyrimidines are stable enough to be isolated in pure form, which is beneficial for their use as synthetic intermediates . The antimicrobial activity of some triazolopyrimidinones has been evaluated, showing variable and modest activities against bacteria and fungi . This suggests that the compound may also possess antimicrobial properties, although specific studies would be required to confirm this.
Scientific Research Applications
1. Antibacterial Activity
The compound's derivative, as part of the pyrimidine and triazolo pyrimidine classes, has been studied for its antibacterial properties. Research indicates that certain derivatives exhibit antibacterial activity against various strains such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. This suggests potential for its use in combating bacterial infections (Lahmidi et al., 2019).
2. Antimicrobial Properties
Similar compounds in the triazolo[4,5-d]pyrimidine family have been synthesized and shown to possess antimicrobial properties. These compounds have demonstrated variable and modest activities against bacterial and fungal strains, indicating their potential utility in antimicrobial therapies (Kumara et al., 2013).
3. Synthesis and Structural Analysis
Research has focused on the synthesis and structural analysis of these compounds. Studies involve X-ray diffraction and spectroscopic techniques to understand their molecular structure and potential interactions. Such research aids in the development of new drugs and materials based on these chemical structures (Biagi et al., 2002).
4. Fungicidal and Insecticidal Activity
Derivatives of triazolo[4,5-d]pyrimidin have shown moderate to weak fungicidal and insecticidal activities. This highlights their potential application in agricultural sectors for pest control and crop protection (Chen & Shi, 2008).
5. Supramolecular Chemistry Applications
The compound's derivatives are being explored in the realm of supramolecular chemistry. They are used as ligands in co-crystallization processes, forming complex molecular structures through hydrogen bonding. This research can lead to advancements in materials science and nanotechnology (Fonari et al., 2004).
6. Potential Antiviral and Antitumor Activities
Some derivatives have been explored for their antiviral and antitumor properties. Research in this area is focused on understanding the effectiveness of these compounds in combating various diseases at the cellular level, thereby contributing to medical treatments (Islam et al., 2008).
properties
IUPAC Name |
6-[(4-bromophenyl)methyl]-3-(3-chloro-4-methylphenyl)triazolo[4,5-d]pyrimidin-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13BrClN5O/c1-11-2-7-14(8-15(11)20)25-17-16(22-23-25)18(26)24(10-21-17)9-12-3-5-13(19)6-4-12/h2-8,10H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYZMHSNZDBVDMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=C(C(=O)N(C=N3)CC4=CC=C(C=C4)Br)N=N2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13BrClN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-(2-(2-hydroxyethoxy)ethyl)-1,6,7-trimethyl-3-(2-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B3012031.png)

![2,4-Dimethyl-5-[[4-(6-pyridin-4-ylpyridazin-3-yl)piperazin-1-yl]methyl]-1,3-thiazole](/img/structure/B3012034.png)

![(E)-N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2-(4-methylphenyl)ethene-1-sulfonamide](/img/structure/B3012039.png)


![4-chloro-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzamide](/img/structure/B3012042.png)
![(2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)(quinolin-6-yl)methanone](/img/structure/B3012043.png)


![Methyl 2-[4-(methylamino)butanoylamino]acetate;hydrochloride](/img/structure/B3012048.png)
![Ethyl 3-(4-methoxyphenyl)-4-oxo-5-pivalamido-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B3012049.png)
![7-(2-methoxyethyl)-3-methyl-8-[(2E)-2-(3-nitrobenzylidene)hydrazinyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B3012051.png)